molecular formula C9H13NO2 B1210291 3-Anilinopropane-1,2-diol CAS No. 5840-15-3

3-Anilinopropane-1,2-diol

Cat. No. B1210291
CAS RN: 5840-15-3
M. Wt: 167.2 g/mol
InChI Key: INHHFZUVCCBNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAP is a glycol that is a derivative of glycerol in which one of the hydroxy groups is replaced by an anilino group. It is a glycol and a secondary amine. It derives from an aniline and a glycerol.

Scientific Research Applications

Synthesis and Catalysis

  • Allylation Processes : 3-Anilinopropane-1,2-diol derivatives have been used in palladium-catalysed allylation reactions. For example, 2-Methylenepropane-1,3-diol demonstrates allylation capabilities in the presence of specific catalysts (Masuyama, Kagawa, & Kurusu, 1996).

  • Synthesis of Aniline-derived Diols : Studies have shown the synthesis of aniline-derived diols, including 1,3- and Ci-symmetric 1,4-diols, from various starting materials, indicating the potential for creating structurally diverse diols (Monceaux & Carlier, 2010).

Chemical Production

  • Microbial Production of Diols : Research indicates that diols like 1,3-propanediol, closely related to 3-Anilinopropane-1,2-diol, can be biologically produced, offering insights into sustainable chemical production methods (Xiu & Zeng, 2008).

  • Catalysts in Organic Synthesis : Optically pure diols, including derivatives similar to 3-Anilinopropane-1,2-diol, have been synthesized and used as catalysts in asymmetric additions to aldehydes, showing their utility in organic synthesis (Sarvary, Wan, & Frejd, 2002).

Heterocycle Synthesis

  • Synthesis of Indoles and Quinolines : Diols, including structures related to 3-Anilinopropane-1,2-diol, have been employed in the synthesis of indoles and quinolines, important compounds in pharmaceuticals (Bellezza et al., 2021).

  • Formation of 2,3-Disubstituted Indoles : There's research demonstrating the use of anilines and vicinal diols in the synthesis of 2,3-disubstituted indoles, which are significant in medicinal chemistry (Turský et al., 2010).

properties

CAS RN

5840-15-3

Product Name

3-Anilinopropane-1,2-diol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

3-anilinopropane-1,2-diol

InChI

InChI=1S/C9H13NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2

InChI Key

INHHFZUVCCBNTO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC(CO)O

Canonical SMILES

C1=CC=C(C=C1)NCC(CO)O

Other CAS RN

5840-15-3

synonyms

3-phenylamino-1,2-propanediol

Origin of Product

United States

Synthesis routes and methods

Procedure details

250 Grams of 40% sodium dispersion in mineral oil was added to a solution of 600 g of naphthalene in 1.8 l of 1,2-dimethoxyethane ("Glyme") stirred under nitrogen and maintained at a temperature between 20° to 30° C. After all the sodium was added, the mixture was stirred 20 minutes, and then 305 g of N-(2,3-dihydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide was added through a powder addition funnel while maintaining the temperature of the reaction mixture below 35° C. After all of the solid was added, the mixture was stirred one hour. Water was then added until the color of the mixture faded from dark green or black to yellow; then concentrated hydrochloric acid was added until the solution was strongly acidic. The mixture was extracted twice with toluene and then three times with hexane, was sparged with nitrogen to remove the hexane, saturated with sodium chloride and then made basic with concentrated ammonium hydroxide. The product was extracted with dichloromethane, and the extract was dried over potassium carbonate. The filtered dichloromethane was concentrated to yield 132.3 g of 3-phenylamino-1,2-propanediol, a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
305 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Anilinopropane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-Anilinopropane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-Anilinopropane-1,2-diol
Reactant of Route 4
3-Anilinopropane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-Anilinopropane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-Anilinopropane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.